![molecular formula C13H16N2O3 B3081200 1-{[(3-Methylphenyl)amino]carbonyl}proline CAS No. 1097832-63-7](/img/structure/B3081200.png)
1-{[(3-Methylphenyl)amino]carbonyl}proline
説明
Synthesis Analysis
The synthesis of “1-{[(3-Methylphenyl)amino]carbonyl}proline” could potentially involve the Mannich reaction . The Mannich reaction is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The final product is a β-amino-carbonyl compound, also known as a Mannich base .Molecular Structure Analysis
As a proline derivative, “1-{[(3-Methylphenyl)amino]carbonyl}proline” shares some structural characteristics with proline . Proline is unique among the 20 protein-forming amino acids in that the amine nitrogen is bound to not one but two alkyl groups, thus making it a secondary amine .Chemical Reactions Analysis
The Mannich reaction is a key reaction involving "1-{[(3-Methylphenyl)amino]carbonyl}proline" . The reaction starts with the nucleophilic addition of an amine to a carbonyl group followed by dehydration to the Schiff base . The Schiff base is an electrophile which reacts in a second step in an electrophilic addition with an enol formed from a carbonyl compound containing an acidic alpha-proton .Physical And Chemical Properties Analysis
The molecular weight of “1-{[(3-Methylphenyl)amino]carbonyl}proline” is 248.28 g/mol.科学的研究の応用
Medicinal Chemistry
1-{[(3-Methylphenyl)amino]carbonyl}proline exhibits promising pharmacological properties. Researchers have explored its potential as:
- Antitumor Agent : Some studies suggest that this compound may have antitumor activity .
- Antiviral Agent : Investigations indicate its potential as an antiviral compound .
- Antimicrobial Agent : It has demonstrated antimicrobial properties .
- Antiparasitic Agent : Researchers have explored its use against parasites .
Coordination Chemistry
The structural and conformational features of 1-{[(3-Methylphenyl)amino]carbonyl}proline make it an interesting ligand for transition metals. Its multiple binding sites allow for complexation with metal ions, leading to applications in:
- Ion Sensors : Due to its flexible ligand properties, it can be used as an ion sensor .
- Transition Metal Extraction : The compound’s ability to bind transition metals makes it useful for metal extraction processes .
Material Sciences and Molecular Electronics
1-{[(3-Methylphenyl)amino]carbonyl}proline has been investigated for its role in material sciences and molecular electronics:
- Soft and Hard Donors : Its molecular framework contains both soft and hard donor atoms, making it versatile for various applications .
- Molecular Recognition : Researchers have explored its use in molecular recognition systems .
Agriculture
While not extensively studied, this compound may have potential applications in agriculture:
作用機序
将来の方向性
The Mannich reaction, which involves “1-{[(3-Methylphenyl)amino]carbonyl}proline”, is used in many areas of organic chemistry . It has applications in the synthesis of alkyl amines, peptides, nucleotides, antibiotics, and alkaloids . Therefore, the future directions of “1-{[(3-Methylphenyl)amino]carbonyl}proline” could involve its use in these areas.
特性
IUPAC Name |
1-[(3-methylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-4-2-5-10(8-9)14-13(18)15-7-3-6-11(15)12(16)17/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDWIEKTZDGAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



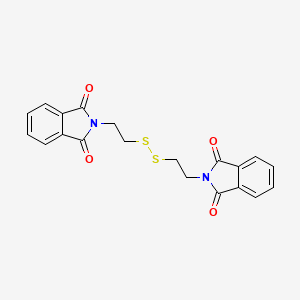

![5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B3081138.png)
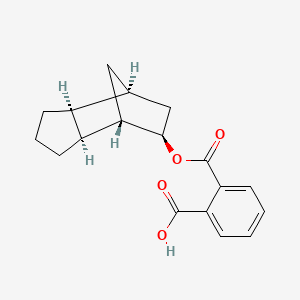


![Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B3081169.png)
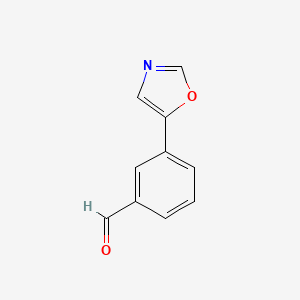
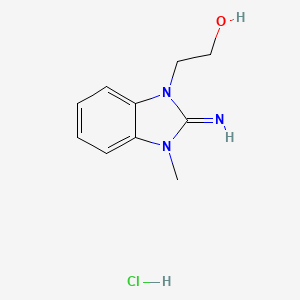
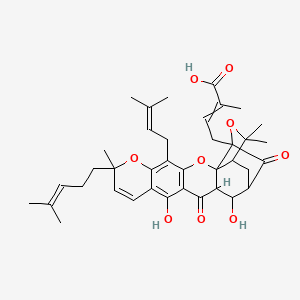


![Methyl 9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate](/img/structure/B3081224.png)
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B3081239.png)